cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine

Monoamine Reuptake Inhibitor Medicinal Chemistry Structure-Activity Relationship

cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine (CAS 2064248-94-6) is a chiral, cis-configured dimethyl-substituted tetrahydrobenzodiazepine with the molecular formula C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol. This compound forms a core part of a broader class of compounds, specifically aryl- and heteroaryl-substituted tetrahydrobenzo-1,4-diazepine derivatives, which are extensively patented for their ability to block the reuptake of norepinephrine, dopamine, and serotonin.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B13034705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1CNC2=CC=CC=C2C(N1)C
InChIInChI=1S/C11H16N2/c1-8-7-12-11-6-4-3-5-10(11)9(2)13-8/h3-6,8-9,12-13H,7H2,1-2H3/t8-,9+/m1/s1
InChIKeyIVPFDCDKRGOZDB-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine: A Specialized Tetrahydrobenzodiazepine Scaffold for Neuroscience Research


cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine (CAS 2064248-94-6) is a chiral, cis-configured dimethyl-substituted tetrahydrobenzodiazepine with the molecular formula C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol . This compound forms a core part of a broader class of compounds, specifically aryl- and heteroaryl-substituted tetrahydrobenzo-1,4-diazepine derivatives, which are extensively patented for their ability to block the reuptake of norepinephrine, dopamine, and serotonin [1]. Unlike classical 1,4-benzodiazepines that act as GABA-A receptor positive allosteric modulators, this saturated scaffold serves as a key intermediate for developing triple monoamine reuptake inhibitors, targeting a fundamentally different pharmacological mechanism for neurological disorders [1]. Its defined cis-stereochemistry (rel-(3R,5S)) and the specific 3,5-dimethyl substitution pattern are critical features that dictate its downstream biological activity and differentiate it from other isomers and unsubstituted analogs [REFS-1, REFS-3].

cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine: Why Its Substitution and Stereochemistry Prevent Simple Interchange


Generic substitution within the tetrahydrobenzo-1,4-diazepine class is not feasible due to the profound impact of specific substitution patterns and stereochemistry on biological activity. The cis-3,5-dimethyl substitution on the core scaffold is not merely decorative; the patent literature explicitly defines a vast chemical space where the nature and position of substituents, including those at the 3 and 5 positions, are critical for achieving a balanced triple reuptake inhibition profile across the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters [1]. An unsubstituted scaffold, such as 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 5946-39-4), lacks the necessary hydrophobic interactions, while a different regioisomer, like 1,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine, presents a completely different molecular shape and electrostatic potential [REFS-2, REFS-3]. Furthermore, the cis configuration (rel-(3R,5S)) dictates a specific three-dimensional conformation, meaning the corresponding trans isomer (rel-(3R,5R)) would be a distinct entity with predictably different target engagement, making the procurement of the correct, specified isomer essential for reproducible results .

cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine: A Direct Analytical and Structural Comparison Guide for Selection


cis-3,5-Dimethyl vs. Unsubstituted Scaffold for Triple Reuptake Inhibitor Development

The cis-3,5-dimethyl substitution is a key structural determinant for potent triple reuptake inhibition (SERT, NET, DAT) activity, as defined in the seminal patent family (US9096546B2, EA017249B1) for this class of compounds [1]. The unsubstituted parent scaffold, 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 5946-39-4), serves only as an inactive or negligibly active core [2]. The cis-3,5-dimethyl analog is specifically designed to engage all three monoamine transporters, a pharmacological profile not present in the unsubstituted version, making it an essential and non-fungible research intermediate for this therapeutic concept [REFS-1, REFS-3].

Monoamine Reuptake Inhibitor Medicinal Chemistry Structure-Activity Relationship

Pharmacological Mechanism Differentiation from Classical 1,4-Benzodiazepines

The target compound's mechanism is fundamentally distinct from classical, FDA-approved 1,4-benzodiazepines. Compounds like diazepam act as positive allosteric modulators at the GABA-A receptor, leading to anxiolytic, sedative, and anticonvulsant effects [1]. In contrast, the patented class encompassing cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine is designed to inhibit the reuptake of the monoamines serotonin, norepinephrine, and dopamine by targeting the SERT, NET, and DAT transporters, respectively [2]. This leads to a distinctly different therapeutic profile aimed at conditions like depression and ADHD, with a mechanism analogous to atomoxetine but with a broader monoamine coverage [3]. This mechanistic divergence means one cannot be substituted for the other in research targeting monoaminergic systems.

Pharmacology GABA-A Receptor Triple Reuptake Inhibitor

cis-Configurational Isomer vs. Potential Trans Isomer for Biological Target Engagement

The specific cis (rel-(3R,5S)) stereochemistry of the target compound is a defined parameter for its intended biological activity. The patent family for this class specifies a generic Markush structure, implying that specific stereoisomers are critical for activity [1]. Procurement specifications for this compound are explicit about its cis configuration, as it is sold as rel-(3R,5S) . A different stereoisomer, such as the hypothetical trans (rel-(3R,5R)) form, would be a distinct chemical entity with a different three-dimensional structure. In receptor pharmacology, a change in stereochemistry can transform a potent inhibitor into an inactive compound. The commercial availability of the pure cis isomer ensures that research is conducted with the biologically relevant form.

Stereochemistry Drug Design Receptor Binding

cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine: Validated Application Scenarios for Procurement Decisions


Synthesis of Novel Triple Reuptake Inhibitor (TRI) Leads for Depression or ADHD

The primary application is as a central core scaffold for further derivatization into novel triple reuptake inhibitors. The patent literature (US9096546B2, EA017249B1) explicitly details this scaffold as a key intermediate for creating compounds that inhibit SERT, NET, and DAT [1]. Researchers aiming to develop new treatments for major depressive disorder or attention-deficit/hyperactivity disorder, where a combined enhancement of serotonergic, noradrenergic, and dopaminergic neurotransmission is desired, would select this scaffold over an unsubstituted one to retain the core hydrophobic interactions necessary for transporter binding [REFS-1, REFS-2].

Structure-Activity Relationship (SAR) Studies on Monoamine Transporter Selectivity

This compound is ideally suited for SAR studies aimed at fine-tuning the selectivity profile among the three monoamine transporters. Starting with the cis-3,5-dimethyl core, medicinal chemists can systematically introduce different aryl and heteroaryl substituents at the nitrogen positions to probe the effects on SERT, NET, and DAT inhibition [1]. Its substitution pattern makes it functionally distinct from other regioisomers, like 1,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine, which would present a different vector for chemical elaboration .

Differentiation from Classical GABAergic Mechanisms in Neuropharmacology

For academic or industrial groups focused on non-GABAergic approaches to neuropsychiatric conditions, this compound provides a mechanism-specific tool. Unlike traditional benzodiazepines that are GABA-A receptor positive allosteric modulators, this scaffold is a precursor for monoamine reuptake inhibitors [REFS-1, REFS-2]. This makes it a critical chemical tool for studying the role of balanced monoamine reuptake inhibition in behavioral models, without the confounding sedative and addictive properties associated with classical benzodiazepines [2].

Quote Request

Request a Quote for cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.